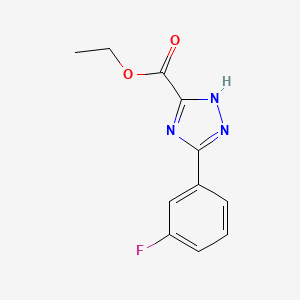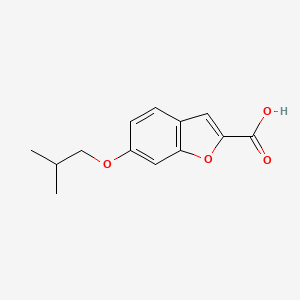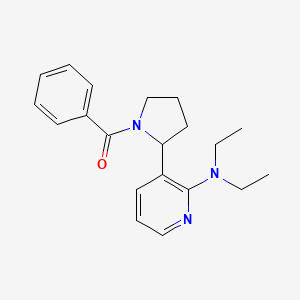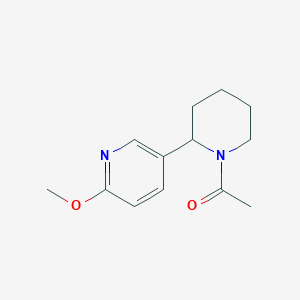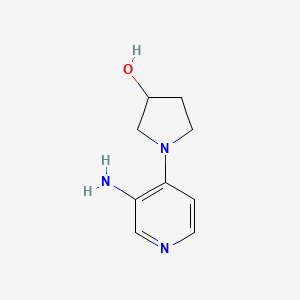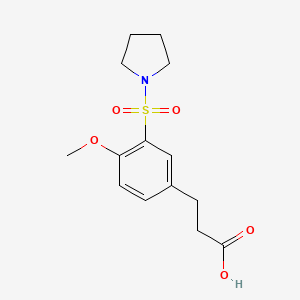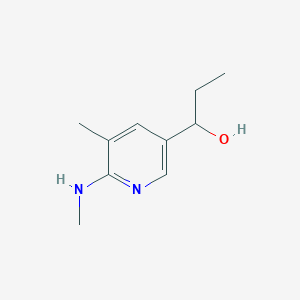
1-(5-Methyl-6-(methylamino)pyridin-3-yl)propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Methyl-6-(methylamino)pyridin-3-yl)propan-1-ol is an organic compound that belongs to the class of pyridines This compound features a pyridine ring substituted with a methyl group, a methylamino group, and a propanol group
Preparation Methods
The synthesis of 1-(5-Methyl-6-(methylamino)pyridin-3-yl)propan-1-ol can be achieved through several synthetic routes. One common method involves the reaction of 5-methyl-6-(methylamino)pyridine with propanal in the presence of a reducing agent. The reaction conditions typically include a solvent such as toluene and a catalyst like palladium on carbon. The mixture is heated under reflux, and the product is isolated through distillation and purification techniques .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
1-(5-Methyl-6-(methylamino)pyridin-3-yl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas in the presence of a palladium catalyst can convert the compound into its corresponding amine.
Substitution: Nucleophilic substitution reactions can occur at the methylamino group, leading to the formation of various derivatives.
Common reagents and conditions used in these reactions include solvents like ethanol or dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions.
Scientific Research Applications
1-(5-Methyl-6-(methylamino)pyridin-3-yl)propan-1-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors. It may serve as a lead compound in the development of new drugs.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of neurological disorders and cancers.
Mechanism of Action
The mechanism of action of 1-(5-Methyl-6-(methylamino)pyridin-3-yl)propan-1-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its potential as an enzyme inhibitor and receptor modulator .
Comparison with Similar Compounds
1-(5-Methyl-6-(methylamino)pyridin-3-yl)propan-1-ol can be compared with other similar compounds, such as:
3-(3-Pyridyl)propan-1-ol: This compound has a similar pyridine ring but lacks the methylamino group.
N-(pyridin-2-yl)amides: These compounds share the pyridine ring structure but have different substituents.
Imidazole-containing compounds: These compounds have a different heterocyclic structure but exhibit similar biological activities, such as antibacterial and antifungal properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C10H16N2O |
|---|---|
Molecular Weight |
180.25 g/mol |
IUPAC Name |
1-[5-methyl-6-(methylamino)pyridin-3-yl]propan-1-ol |
InChI |
InChI=1S/C10H16N2O/c1-4-9(13)8-5-7(2)10(11-3)12-6-8/h5-6,9,13H,4H2,1-3H3,(H,11,12) |
InChI Key |
VAQPZXYNBSNXKY-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CN=C(C(=C1)C)NC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


